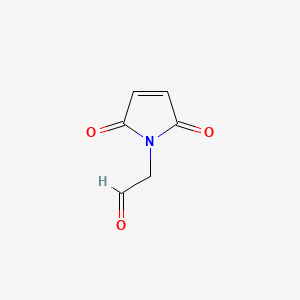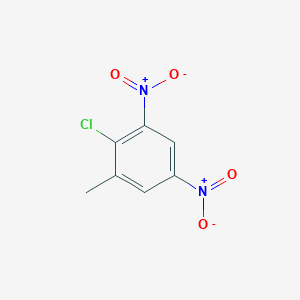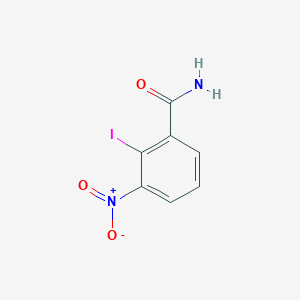![molecular formula C30H26N4 B3049041 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- CAS No. 19099-70-8](/img/structure/B3049041.png)
1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N,N’-bis[4-(phenylamino)phenyl]- is a complex organic compound with the molecular formula C30H26N4. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. It is often used in the production of dyes, pigments, and polymers, and has significant roles in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis[4-(phenylamino)phenyl]- typically involves the reaction of 1,4-benzenediamine with aniline derivatives under specific conditions. One common method includes the direct condensation of 4-nitrochlorobenzene with aniline in the presence of N-formylaniline and potassium carbonate, followed by reduction with sodium sulfide or hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N’-bis[4-(phenylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Benzenediamine, N,N’-bis[4-(phenylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and high-performance polymers.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N’-bis[4-(phenylamino)phenyl]- involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. Its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N-phenyl-: This compound has a similar structure but with fewer phenyl groups, leading to different chemical properties and applications.
1,4-Benzenediamine, N,N’-diphenyl-: Another similar compound with two phenyl groups, used in different industrial applications.
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: This compound has long alkyl chains, making it more hydrophobic and suitable for different uses.
Uniqueness
1,4-Benzenediamine, N,N’-bis[4-(phenylamino)phenyl]- is unique due to its multiple phenyl groups, which enhance its stability and reactivity. This makes it particularly valuable in the synthesis of high-performance materials and in various scientific research applications.
Properties
IUPAC Name |
4-N-[4-(4-anilinoanilino)phenyl]-1-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4/c1-3-7-23(8-4-1)31-25-11-15-27(16-12-25)33-29-19-21-30(22-20-29)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-22,31-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHOYNUQKZFILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447882 |
Source


|
| Record name | 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19099-70-8 |
Source


|
| Record name | 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
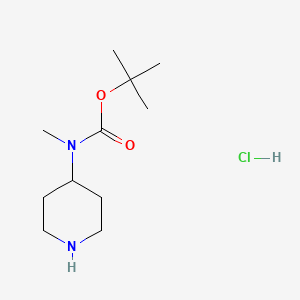
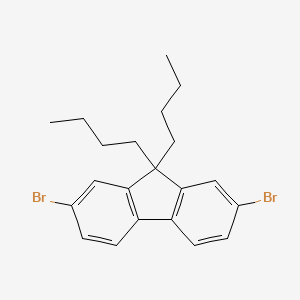
![7-Tosyl-7-azabicyclo[2.2.1]heptane](/img/structure/B3048964.png)


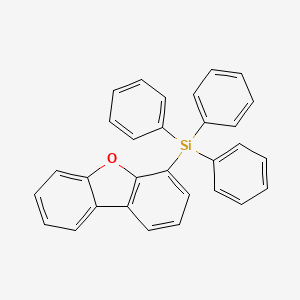
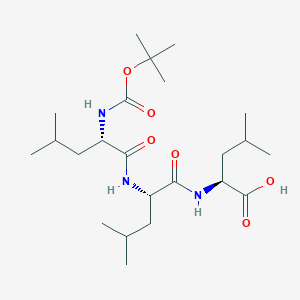

![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-](/img/structure/B3048970.png)
